Cas no 1805351-59-0 (5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine
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- インチ: 1S/C8H5BrF5NO/c1-16-7-4(6(10)11)5(8(12,13)14)3(9)2-15-7/h2,6H,1H3
- InChIKey: DPDRKLVMWZTBLB-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C(F)F)=C1C(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- XLogP3: 3.4
- トポロジー分子極性表面積: 22.1
5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029059262-1g |
5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
1805351-59-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1805351-59-0)
5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine, identified by its CAS number 1805351-59-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, particularly the presence of bromine, difluoromethyl, methoxy, and trifluoromethyl substituents, contribute to its unique chemical properties and potential utility in synthetic chemistry.
The bromine atom in the molecule serves as a versatile handle for further functionalization, enabling chemists to explore various synthetic pathways. This reactivity is particularly valuable in drug discovery, where introducing or modifying substituents can significantly alter the pharmacological profile of a compound. The difluoromethyl group is another key feature, known for its ability to enhance metabolic stability and binding affinity in drug candidates. Additionally, the methoxy and trifluoromethyl groups contribute to the molecule's lipophilicity and electronic properties, making it a promising candidate for further derivatization.
In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. For instance, studies have shown that pyridine-based compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine may confer unique interactions with biological targets, making it a valuable scaffold for medicinal chemistry investigations.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its use as an intermediate in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The presence of multiple fluorinated groups enhances the compound's interaction with protein targets, potentially improving its efficacy and selectivity. Furthermore, the bromine atom allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug synthesis.
Recent advancements in computational chemistry have also highlighted the importance of fluorinated pyridines in drug design. Molecular modeling studies suggest that compounds like 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine can effectively penetrate the blood-brain barrier due to their lipophilic nature. This property is particularly relevant for treating neurological disorders, where blood-brain barrier penetration is often a challenge. The combination of computational predictions with experimental validation has accelerated the discovery process for new drug candidates.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for novel pesticides. Pyridine derivatives are well-known for their role in crop protection chemicals, offering both efficacy and environmental safety when used appropriately. The structural complexity of 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine suggests that it could be modified into compounds with enhanced pest control properties while maintaining low toxicity to non-target organisms.
In conclusion, 5-Bromo-3-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1805351-59-0) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an attractive scaffold for further chemical exploration. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and crop protection agents.
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